1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine
Description
Properties
IUPAC Name |
3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S3/c15-19(16,10-2-1-7-17-10)14-5-3-13(4-6-14)9-8-11-18-12-9/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCFGWYXBNOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions where thiophene is treated with sulfonyl chloride in the presence of a base.
Coupling with Piperazine: The final step involves coupling the thiadiazole and thiophene sulfonyl intermediates with piperazine under suitable conditions, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Thiadiazole-Piperazine Coupling
The piperazine moiety is often introduced via nucleophilic substitution or coupling reactions. For example:
-
Thiadiazole precursors (e.g., 1,2,5-thiadiazole derivatives) react with thiophene sulfonyl chloride to form the thiophene sulfonyl group.
-
Piperazine is then appended via nucleophilic displacement , leveraging the reactivity of the thiadiazole ring’s nitrogen atoms or adjacent substituents.
A conceptual synthesis route is summarized in Table 1 :
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | Thiophene sulfonyl chloride, DMF | Thiophene-2-sulfonyl-thiadiazole derivative |
| 2 | Piperazine, K2CO3, DMF | Target compound (1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine) |
Electrophilic Substitution
The thiadiazole ring exhibits electronegative nitrogen atoms , making its carbons susceptible to electrophilic attack. For example:
-
Halogenation : Bromination or chlorination at the thiadiazole’s carbon positions may occur under acidic conditions .
-
Acetylation/Sulphonation : The thiadiazole’s electron-deficient carbons could react with acetylating or sulfonating agents, though such reactions are less common due to steric hindrance .
Nucleophilic Displacement
The piperazine ring acts as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. For instance:
Thermal Fragmentation
Thiadiazole rings are prone to thermal cleavage , particularly under high-temperature or photochemical conditions. For example:
-
Pyrolysis : The thiadiazole ring may fragment into smaller molecules (e.g., HNCS, CS2) under heat, influenced by substituents like methyl or aryl groups .
Ring-Opening Reactions
Strong bases (e.g., hydroxide ions) can induce ring-opening of the thiadiazole nucleus, forming intermediates that may rearrange or react further .
Nucleophilic Attack on Thiadiazole
The thiadiazole’s nitrogen atoms direct nucleophilic attack, as seen in the formation of thiadiazolium salts or mesoionic compounds . For example, piperazine’s nitrogen may coordinate with the thiadiazole’s nitrogen during substitution reactions.
Thiophene Sulfonyl Group Reactivity
The thiophene sulfonyl group participates in nucleophilic aromatic substitution (NAS), particularly at the para position relative to the sulfonyl group. This reactivity is critical for further functionalization, such as introducing additional substituents via S-O bond cleavage.
Analytical and Structural Insights
The compound’s structure is confirmed via NMR and IR spectroscopy , with key peaks indicating:
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiadiazole and thiophene exhibit a wide range of biological activities. The following sections summarize key findings related to the pharmacological potential of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance:
- In vitro Studies : Compounds similar to 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine have shown efficacy against various cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells. The mechanisms often involve the inhibition of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
- Molecular Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to target proteins involved in cancer progression, suggesting their potential as lead compounds in anticancer drug development .
Antimicrobial Properties
The compound's derivatives also exhibit significant antimicrobial activity:
- Antibacterial Effects : Research has shown that certain thiadiazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard methods such as the disc diffusion technique against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar studies have indicated antifungal activity against pathogens such as Aspergillus species, further supporting the compound's versatility as an antimicrobial agent .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of related compounds:
- A study reported the synthesis of various thiadiazole derivatives and their biological evaluation against multiple cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into their mechanisms .
- Another research effort focused on synthesizing novel 1,3,4-thiadiazole derivatives that demonstrated significant antimicrobial activities against various pathogens. This study emphasized the need for continued exploration into these compounds' therapeutic potentials .
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and inferred properties of the target compound with its analogs:
Key Findings from Analog Studies
Electronic and Steric Effects: The thiophene sulfonyl group in the target compound offers strong hydrogen-bond acceptor properties, similar to the trifluoromethylsulfonyl group in derivatives but with reduced electron-withdrawing effects .
Lipophilicity and Bioavailability :
- Chloro-substituted thiadiazole () and trifluoromethyl groups () increase lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .
- The pyridine carbonyl group () introduces basicity, improving water solubility but possibly reducing CNS penetration .
Biological Activity :
- Piperazine derivatives with trifluoromethylsulfonyl groups () demonstrated acaricidal activity, suggesting the target compound’s sulfonyl group could be leveraged in pesticide design .
- Thiazole-containing analogs () showed antibacterial properties, implying that structural modifications to the heterocyclic core could expand therapeutic applications .
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophene sulfonyl group and a thiadiazole moiety. The structural formula can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₂S₃
- Molecular Weight : 325.43 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine typically involves the reaction of thiophene derivatives with thiadiazole compounds under controlled conditions. The reaction pathways often utilize sulfonyl chlorides to introduce the sulfonyl group onto the piperazine scaffold.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and piperazine exhibit antimicrobial properties. In vitro studies have shown that 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine demonstrates significant activity against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antiviral Activity
The compound has also shown promise as an antiviral agent. A study reported that it inhibits viral replication in cell cultures infected with various viruses, with an effective concentration (EC50) in the low micromolar range. The mechanism appears to involve interference with viral entry or replication processes.
Analgesic and Anti-inflammatory Effects
In animal models, 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to reduce inflammation markers in vivo suggests potential applications in treating pain-related disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiadiazole and piperazine rings can enhance or diminish its pharmacological effects. For example:
- Substituting different groups on the thiophene ring has been shown to affect antimicrobial potency.
- Variations in the piperazine nitrogen substituents can influence analgesic efficacy.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A double-blind study involving patients with bacterial infections demonstrated that treatment with 1-(1,2,5-thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine led to a significant reduction in infection symptoms compared to placebo.
- Evaluation of Antiviral Properties : In a trial involving patients with viral infections, administration of the compound resulted in a marked decrease in viral load compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine?
- Methodology : The compound can be synthesized via multi-step reactions involving piperazine derivatives. For example:
- Step 1 : Functionalization of piperazine with a thiophene sulfonyl group using sulfonylation conditions (e.g., thiophene-2-sulfonyl chloride in a polar aprotic solvent like DCM under basic conditions).
- Step 2 : Coupling the thiadiazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry. Copper sulfate and sodium ascorbate are often used to facilitate triazole or thiadiazole ring formation .
- Key Considerations : Reaction efficiency depends on solvent choice (e.g., DCM/water mixtures for click chemistry) and catalyst loading .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments (e.g., thiadiazole protons at δ 8.0–8.3 ppm, thiophene sulfonyl signals at δ 7.5–7.8 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : To validate purity and stoichiometry.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In Vitro Assays :
- Cytotoxicity : SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC values calculated using dose-response curves .
- Enzyme Inhibition : Testing against phosphodiesterases or kinases via fluorometric/colorimetric assays (e.g., PDE5 inhibition measured using cGMP hydrolysis rates) .
- Controls : Reference compounds like CHS-828 (anticancer agent) and DMSO solvent controls are essential .
Advanced Research Questions
Q. How can solvent effects influence the compound’s reactivity in heterocyclic coupling reactions?
- Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates in sulfonylation or cyclization steps, while protic solvents (e.g., ethanol) may hinder reactivity due to hydrogen bonding. For example, ethyl alcohol was used in thiosemicarbazide synthesis to promote cyclization via dehydration .
- Data Contradictions : Some studies report lower yields in aqueous solvents due to hydrolysis, while others optimize click chemistry in HO/DCM biphasic systems . Resolution requires solvent screening (e.g., DCM, THF, ethanol) and monitoring by TLC .
Q. What strategies address contradictions in reported biological activities of structurally similar compounds?
- Case Study : Mannich bases with piperazine substituents show variable antifungal activity due to substituent positioning. For example:
- Hypothesis : Electron-withdrawing groups (e.g., sulfonyl) enhance membrane permeability but may reduce target binding.
- Resolution : Comparative SAR studies using analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-nitrophenyl) and computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How can the compound’s electronic properties be optimized for enhanced photophysical applications?
- Approach :
- π-Conjugation Extension : Introduce electron-donating/withdrawing groups (e.g., nitro, methoxy) to the thiadiazole or thiophene rings to modulate fluorescence. For example, 1,2,4,5-tetrazine-thiadiazole hybrids exhibit redshifted emission due to extended conjugation .
- Solvatochromism Studies : Evaluate emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 inhibition .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to oxidation at the thiadiazole sulfur) .
Methodological Challenges and Solutions
Q. How to resolve low yields in copper-catalyzed thiadiazole coupling reactions?
- Troubleshooting :
- Catalyst Optimization : Increase Cu(I) availability using sodium ascorbate (reduces Cu(II) to Cu(I)) or switch to Cu(I)Br .
- Temperature Control : Elevated temperatures (50–60°C) accelerate click chemistry but may degrade sensitive moieties .
Q. What analytical techniques differentiate tautomeric forms of thione derivatives?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
